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molecular formula C11H8BrClN2O2S B8295352 Pyridine-3-sulfonic acid [5-bromo-2-chloro-phenyl]-amide

Pyridine-3-sulfonic acid [5-bromo-2-chloro-phenyl]-amide

Cat. No. B8295352
M. Wt: 347.62 g/mol
InChI Key: DRUUSHNSMXYHMI-UHFFFAOYSA-N
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Patent
US08263585B2

Procedure details

This compound is prepared analogously to Intermediate E (step 2), by replacing 5-bromo-2-chloro-benzenesulfonyl chloride in this procedure with pyridine-3-sulfonyl chloride and aniline with S-bromo-2-chloroaniline to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
S-bromo-2-chloroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6](S(Cl)(=O)=O)[CH:7]=1.[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([S:19](Cl)(=[O:21])=[O:20])[CH:14]=1.[NH2:23]C1C=CC=CC=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([NH:23][S:19]([C:15]2[CH:14]=[N:13][CH:18]=[CH:17][CH:16]=2)(=[O:21])=[O:20])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)S(=O)(=O)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
S-bromo-2-chloroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)NS(=O)(=O)C=1C=NC=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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